

Spectroscopic Characterization of 6-Chloropyridine-3-carbohydrazide: A Technical Guide

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Compound of Interest

Compound Name: **6-Chloropyridine-3-carbohydrazide**

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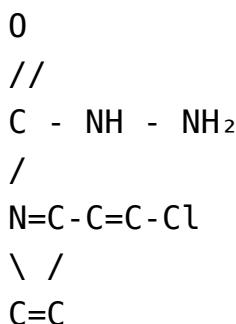
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data (NMR, IR, and Mass Spectrometry) for the compound **6-Chloropyridine-3-carbohydrazide**. It includes detailed, standardized experimental protocols for data acquisition and a logical workflow for the structural elucidation of this and similar chemical entities.

Compound Overview

Compound Name: **6-Chloropyridine-3-carbohydrazide** CAS Number: 168893-66-1[1][2]

Chemical Formula: C₆H₆CIN₃O[2] Molecular Weight: 171.58 g/mol [2] Structure:



Spectral Data Summary

Disclaimer: The following spectral data is a representative, hypothetical dataset based on the chemical structure of **6-Chloropyridine-3-carbohydrazide** and known spectral characteristics of analogous compounds. Actual experimental values may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Hypothetical ^1H NMR Data for **6-Chloropyridine-3-carbohydrazide** (in DMSO-d_6)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
9.85	s	1H	$-\text{C}(\text{O})\text{NH}-$
8.80	d	1H	Pyridine H-2
8.20	dd	1H	Pyridine H-4
7.60	d	1H	Pyridine H-5
4.60	s (br)	2H	$-\text{NH}_2$

Table 2: Hypothetical ^{13}C NMR Data for **6-Chloropyridine-3-carbohydrazide** (in DMSO-d_6)

Chemical Shift (δ) ppm	Assignment
165.0	C=O (Carbonyl)
152.0	Pyridine C-6
148.5	Pyridine C-2
139.0	Pyridine C-4
128.0	Pyridine C-3
124.5	Pyridine C-5

Infrared (IR) Spectroscopy

Table 3: Hypothetical FTIR Data for **6-Chloropyridine-3-carbohydrazide**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-3400	Strong, Broad	N-H stretching (hydrazide)
3050-3150	Medium	Aromatic C-H stretching
1660	Strong	C=O stretching (Amide I)
1600	Medium	N-H bending (Amide II)
1580, 1470	Medium-Strong	C=C and C=N stretching (Pyridine ring)
1100-1300	Medium	C-N stretching
700-850	Strong	C-Cl stretching

Mass Spectrometry (MS)

Table 4: Hypothetical Mass Spectrometry Data for **6-Chloropyridine-3-carbohydrazide**

m/z	Relative Intensity (%)	Assignment
171	100	[M] ⁺ (with ³⁵ Cl)
173	33	[M+2] ⁺ (with ³⁷ Cl)
140	65	[M - NHNNH ₂] ⁺
111	40	[M - CONHNNH ₂] ⁺

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
- Sample Preparation: Approximately 5-10 mg of **6-Chloropyridine-3-carbohydrazide** is dissolved in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
- ¹H NMR Acquisition:

- Pulse Program: Standard single-pulse sequence.
- Spectral Width: -2 to 12 ppm.
- Number of Scans: 16-64 scans are co-added to achieve a good signal-to-noise ratio.
- Relaxation Delay: 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Pulse Program: Proton-decoupled pulse sequence.
 - Spectral Width: 0 to 200 ppm.
 - Number of Scans: 1024-4096 scans.
 - Relaxation Delay: 2-5 seconds.
- Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or TMS.

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.
- Data Acquisition:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32 scans are co-added.

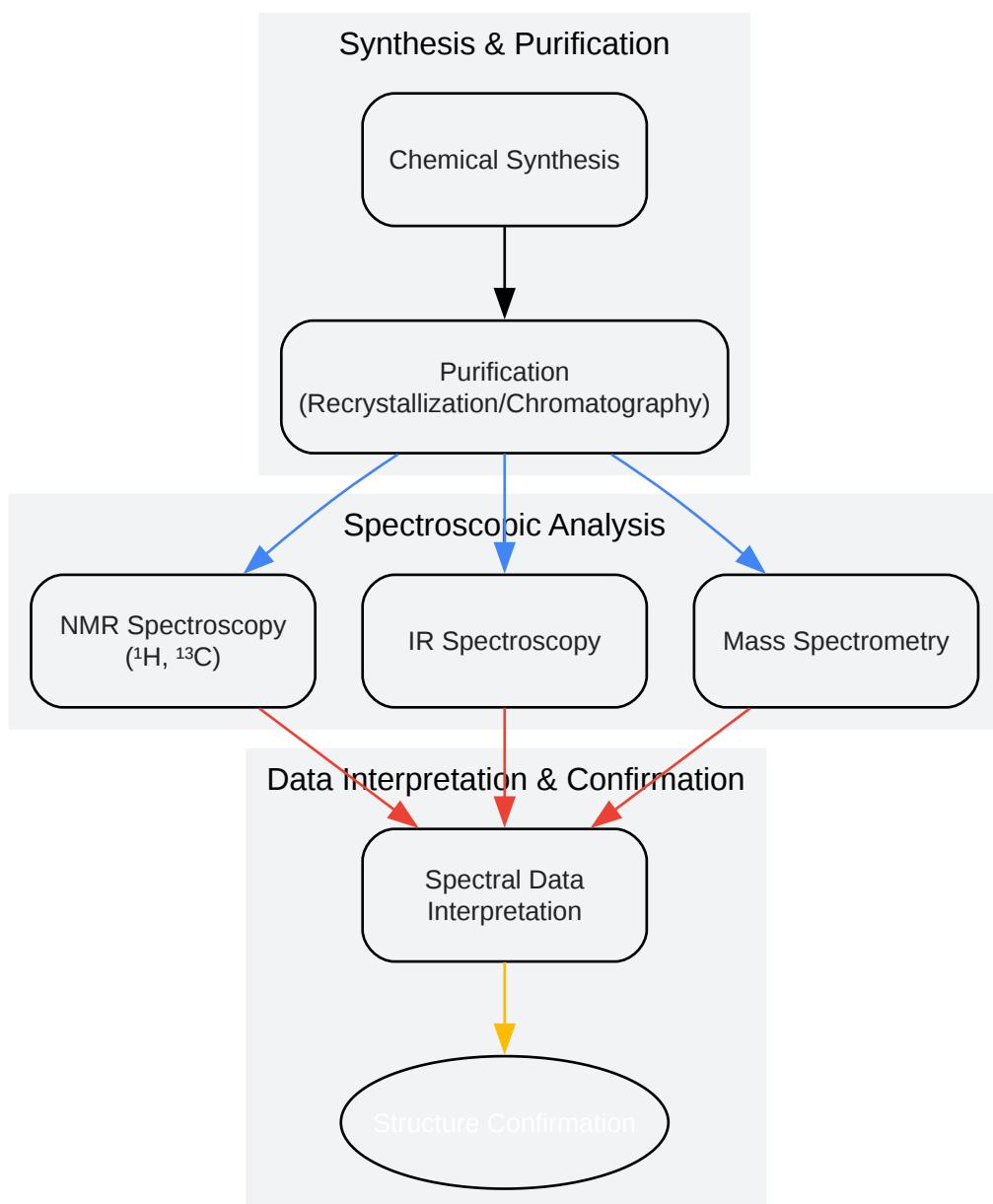
- Background: A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and subtracted from the sample spectrum.

Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.
- Sample Introduction: The sample is introduced via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.
- Ionization Method: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-500.
- Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragmentation patterns. The isotopic pattern of chlorine (^{35}Cl and ^{37}Cl in an approximate 3:1 ratio) should be observed for all chlorine-containing fragments.

Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the synthesis and structural confirmation of **6-Chloropyridine-3-carbohydrazide**.



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Workflow for the spectroscopic confirmation of a synthesized compound.

Conclusion

The comprehensive spectroscopic analysis using NMR, IR, and Mass Spectrometry provides a robust framework for the structural elucidation and purity assessment of **6-Chloropyridine-3-carbohydrazide**. The presented data, although hypothetical, serves as a valuable reference for researchers. The detailed experimental protocols and the logical workflow diagram offer a

standardized approach for the characterization of this and other novel chemical entities in the field of drug discovery and development.

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References

- 1. CAS # 168893-66-1, 6-Chloropyridine-3-carbohydrazide - chemBlink [chemblink.com]
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